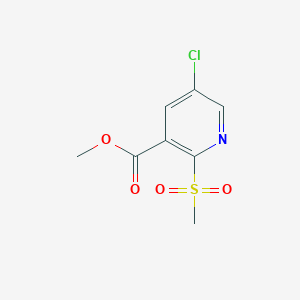
Methyl 5-chloro-2-methanesulfonylpyridine-3-carboxylate
Descripción general
Descripción
“Methyl 5-chloro-2-methanesulfonylpyridine-3-carboxylate” is a chemical compound with the molecular formula C8H8ClNO4S . It has a molecular weight of 249.67 . The compound is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H8ClNO4S/c1-14-8(11)6-3-5(9)4-10-7(6)15(2,12)13/h3-4H,1-2H3 . This code provides a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a low melting solid . More detailed physical and chemical properties may be available from the supplier or manufacturer .Aplicaciones Científicas De Investigación
Chemical Synthesis
Methyl 5-chloro-2-methanesulfonylpyridine-3-carboxylate is used in various chemical synthesis processes. For instance, it's involved in the preparation of substituted methyl o-nitrophenyl sulfides through nucleophilic substitution of substituted o-nitrochlorobenzenes with substituted methanethiolates (Dudová et al., 2002). Additionally, its derivatives, such as 5-chloro and 5-methylthio derivatives, are obtained by reacting methanesulphenyl chloride with certain acids in the presence of pyridine (Brown et al., 1978).
Pharmaceutical Synthesis
In the pharmaceutical industry, this compound is utilized for the synthesis of various compounds. One example is its use in the practical and improved synthesis of certain pyrrolidinone derivatives, which are significant in the production of various medications (Yee et al., 2002).
Structural and Functional Studies
This compound is also relevant in structural and functional studies in chemistry. For example, it contributes to the understanding of the crystal structure and ring openings of certain chemical compounds (Upadhyaya et al., 1997). Such studies are crucial for developing new materials and understanding chemical reactions.
Biological Activity Exploration
Exploration of the biological activities of derivatives of this compound is another important application. For instance, studies on its sulfonamide derivatives and their metal complexes help in understanding their antibacterial activities (Özdemir et al., 2009). Such research contributes to the development of new antibacterial agents.
Biochemical Research
In biochemical research, analogues of this compound are synthesized and investigated for their activity in various biochemical systems, like the methyl coenzyme M reductase system in certain microorganisms (Gunsalus et al., 1978). This type of research is fundamental for understanding metabolic pathways and enzyme mechanisms.
Safety and Hazards
The safety information for “Methyl 5-chloro-2-methanesulfonylpyridine-3-carboxylate” indicates that it is associated with several hazard statements including H302, H312, and H332 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product . It is recommended to use this compound only outdoors or in a well-ventilated area and to wear protective gloves, clothing, eye protection, and face protection .
Propiedades
IUPAC Name |
methyl 5-chloro-2-methylsulfonylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c1-14-8(11)6-3-5(9)4-10-7(6)15(2,12)13/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBYNDZQIFEHIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)Cl)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethanol](/img/structure/B1394329.png)
![4-[6-Acetyl-3-(3-chloropropoxy)-2-propylphenoxy]butanoic acid](/img/structure/B1394330.png)


![Methyl (4-{[(4-Methoxy-2-nitrophenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B1394337.png)
![7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1394338.png)

![Methyl 3-{2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]ethoxy}thiophene-2-carboxylate](/img/structure/B1394340.png)

